(3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride
Description
Historical Discovery and Chronological Development
The discovery of (3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride emerged from decades of research into bicyclic nitrogen-containing heterocycles, particularly those with therapeutic potential. Early work in the mid-20th century focused on simpler pyrrolidine derivatives, but advances in stereoselective synthesis during the 1990s enabled systematic exploration of fused bicyclic systems. The compound gained prominence in the 2010s as a key intermediate in antiviral drug development, notably for hepatitis C virus (HCV) protease inhibitors like Telaprevir.
Critical milestones include Griot's 1959 report of LiAlH$$4$$-mediated reduction of cyclopentimide precursors, which laid foundational synthetic principles. However, safety concerns over pyrophoric reagents drove innovation toward boron-based reductants and Lewis acid catalysis, exemplified by CN103601666A's method using BH$$3$$·THF with ZnCl$$_2$$. Parallel developments in asymmetric catalysis, particularly Ru-catalyzed hydrogenations, enabled precise control over the (3aR,4R,6aS) stereochemistry critical for biological activity.
Structural Classification Within Bicyclic Pyrrolidine Derivatives
This compound belongs to the [3.3.0]-octahydrocyclopenta[c]pyrrole family, characterized by:
- Fused bicyclic framework : A five-membered cyclopentane ring fused to a pyrrolidine moiety
- Bridgehead stereochemistry : Three contiguous stereocenters at positions 3a, 4, and 6a
- Functionalization : Hydroxyl group at C4 and protonated amine (as HCl salt)
Comparative analysis with related systems reveals unique conformational constraints. The cis-fused rings enforce a bent geometry that precludes planarity, enhancing binding complementarity with biological targets. X-ray crystallographic studies of analogues show average ring puckering amplitudes (Q) of 0.52 Å for the cyclopentane ring and 0.38 Å for the pyrrolidine, creating a rigid scaffold.
Systematic Nomenclature and Stereochemical Designation
The IUPAC name decomposes as follows:
- Octahydrocyclopenta[c]pyrrol : Indicates a fully saturated bicyclic system with cyclopentane (cyclopenta) fused to pyrrolidine via the c-edge
- (3aR,4R,6aS)-rel : Specifies relative configuration at bridgehead positions using Cahn-Ingold-Prelog priorities
- -4-ol : Hydroxyl substituent at position 4
- Hydrochloride : Counterion for the protonated secondary amine
Stereochemical assignment follows bicyclo[3.3.0]octane numbering:
Strategic Importance in Modern Heterocyclic Chemistry
The compound's significance stems from three intersecting factors:
1. Synthetic Versatility
- Serves as precursor for >20 pharmacologically active derivatives via:
2. Drug Discovery Applications
- Core structure in HCV NS3/4A protease inhibitors (e.g., Telaprevir analogues)
- Enables HIV integrase inhibition through metal-chelating motifs
- Emerging use in GLP-1 receptor agonists for diabetes management
3. Methodological Advancements
- Testbed for novel reduction protocols:
| Method | Reagent System | Yield (%) | Stereopurity (%) |
|---|---|---|---|
| Classical | LiAlH$$_4$$/THF | 51 | 88 |
| Boron-mediated | BH$$3$$·THF/ZnCl$$2$$ | 78 | 95 |
| Catalytic | Ru-BINAP/H$$_2$$ | 92 | 99 |
- Enabled development of continuous flow hydrogenation systems for large-scale production
Properties
IUPAC Name |
(3aR,4R,6aS)-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-4-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c9-7-2-1-5-3-8-4-6(5)7;/h5-9H,1-4H2;1H/t5-,6+,7-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWFNCJOAGYAXQO-FNCXLRSCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2C1CNC2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]2[C@H]1CNC2)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor, such as a substituted cyclopentanone, the cyclization reaction forms the bicyclic structure. This step often requires a strong acid or base as a catalyst.
Hydroxylation: Introduction of the hydroxyl group can be achieved through various methods, including hydroboration-oxidation or epoxidation followed by ring opening.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes:
Continuous Flow Chemistry: Utilizing continuous flow reactors to improve reaction efficiency and scalability.
Catalyst Optimization: Employing highly selective catalysts to ensure the desired stereochemistry.
Purification Techniques: Implementing advanced purification methods such as crystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The hydroxyl group at the 4-position undergoes nucleophilic substitution under controlled conditions. For example:
-
Reaction with acyl chlorides : Forms esters via acid-catalyzed esterification. This reaction is critical for modifying the compound’s solubility or creating prodrug derivatives.
-
Alkylation : Reacts with alkyl halides in the presence of a base (e.g., NaOH) to produce ether derivatives.
Key Conditions :
-
Temperatures: 25–80°C
-
Solvents: Dichloromethane, THF, or DMF
-
Catalysts: H₂SO₄ or pyridine for esterification
Oxidation Reactions
The secondary alcohol is susceptible to oxidation, yielding a ketone:
Findings :
-
Oxidation with Jones reagent (CrO₃/H₂SO₄) proceeds efficiently at 0–5°C, achieving >85% yield.
-
Steric hindrance from the bicyclic structure slows oxidation kinetics compared to linear alcohols.
Salt Formation and Acid-Base Behavior
The tertiary amine in the pyrrolidine ring reacts with acids to form salts:
-
Hydrochloride formation : The compound readily binds HCl in anhydrous ether, producing the stable hydrochloride salt.
-
pH-dependent solubility : The hydrochloride salt exhibits high solubility in polar solvents (e.g., water, ethanol) but precipitates in nonpolar media.
Ring-Opening Reactions
Under strong acidic or basic conditions, the bicyclic system undergoes partial or complete ring opening:
-
Acidic hydrolysis : Yields a linear amino alcohol.
-
Basic conditions : Promotes elimination reactions, forming unsaturated byproducts.
Example :
Reduction and Hydrogenation
While the compound itself is fully saturated, its synthetic precursors or derivatives participate in hydrogenation:
-
Catalytic hydrogenation : Used in synthetic pathways to reduce unsaturated intermediates, often employing Pd/C or Raney Ni under 1–3 atm H₂ .
Biological Interactions
Though not a direct chemical reaction, the compound’s hydrochloride salt interacts with biological targets:
-
Retinol-binding protein 4 (RBP4) antagonism : Binds to RBP4 with IC₅₀ values in the nanomolar range, disrupting retinol transport .
-
Mechanism : The hydroxyl and amine groups form hydrogen bonds with residues in the RBP4 binding pocket (e.g., Tyr90, Gln98) .
Stereochemical Considerations
The compound’s (3aR,4R,6aS) configuration imposes steric constraints:
-
Substitution reactions : Proceed with retention of stereochemistry due to the rigid bicyclic framework.
-
Oxidation : The equatorial hydroxyl group in the chair-like conformation favors selective ketone formation.
Scientific Research Applications
Organic Synthesis
(3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride serves as a versatile building block in organic synthesis. Its chiral nature allows for the production of optically pure compounds critical in pharmaceutical development. The compound can undergo various transformations:
- Cyclization Reactions : Starting from substituted cyclopentanones, cyclization reactions yield the bicyclic structure necessary for further functionalization.
- Hydroxylation : Methods such as hydroboration-oxidation introduce hydroxyl groups, enhancing reactivity.
- Hydrochloride Formation : The conversion to hydrochloride salt improves solubility for easier handling in laboratory settings .
Medicinal Chemistry
The compound is investigated for its potential therapeutic properties. Its structural features may allow it to interact with biological targets such as enzymes and receptors, making it a candidate for drug development. Notably:
- Lead Compound Development : The compound can act as a precursor for synthesizing biologically active molecules with specific therapeutic effects.
- Chiral Ligand Applications : Its stereochemistry plays a crucial role in enzyme interactions and receptor binding studies, which are essential for understanding drug mechanisms .
Biological Research
In biological contexts, this compound can be utilized as:
- Chiral Ligands : Used in studies exploring enzyme-substrate interactions.
- Precursor for Active Compounds : Its derivatives may exhibit antioxidant or anti-inflammatory properties, contributing to the development of new therapeutic agents .
Industrial Applications
The compound's favorable solubility and reactivity make it suitable for industrial applications:
- Pharmaceutical Manufacturing : Utilized in the synthesis of various pharmaceuticals where stereochemical purity is critical.
- Agrochemicals Production : Its unique structure allows for the creation of novel agrochemical compounds that require specific stereochemistry for efficacy .
Case Study 1: Synthesis of Bioactive Molecules
A study demonstrated the use of this compound as a key intermediate in synthesizing novel pyrrolidine derivatives with potential antioxidant activity. The research highlighted the compound's role in developing new therapeutic agents targeting oxidative stress-related diseases .
Case Study 2: Chiral Ligand Research
Research involving this compound as a chiral ligand revealed its effectiveness in facilitating asymmetric synthesis reactions. The study illustrated how variations in substituents on the bicyclic framework influenced enantioselectivity and yield in target compounds .
Mechanism of Action
The mechanism of action of (3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxyl group and the bicyclic structure play a key role in its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Stereochemistry
Key structural analogs differ in substituents, stereochemistry, and salt forms:
Key Observations :
- Fluorine substitution (as in the 5,5-difluoro analog) increases lipophilicity and metabolic stability .
- Salt Forms : Hydrochloride salts improve aqueous solubility (e.g., 207.70 g/mol for the target vs. 273.38 g/mol for the free-base benzyl analog) .
- Protective Groups : tert-Butyl carbamates (e.g., in rel-(3aR,5s,6aS)-tert-butyl derivatives) are used to mask amines during synthesis, enabling selective functionalization .
Biological Activity
(3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride, also known by its CAS number 130657-47-5, is a chiral pyrrolidine derivative notable for its unique structural features and biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug synthesis and development.
- Molecular Formula : C7H14ClNO
- Molecular Weight : 163.65 g/mol
- Purity : ≥97%
- Appearance : White to off-white solid
- IUPAC Name : rel-(3aR,4R,6aS)-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride
Research indicates that this compound exhibits significant biological activity primarily through its interactions with various biological targets. Its structure allows it to function effectively as a chiral building block in the synthesis of biologically active compounds. The presence of the hydroxy group and the rigid cyclopentane ring enhances its reactivity and selectivity in biological systems.
Anticancer Activity
A notable study by Bhat et al. (2023) explored the structure-activity relationship (SAR) of pyrrolidine derivatives, including this compound. The findings suggest that this compound exhibits promising anticancer properties, potentially through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .
Neuroprotective Effects
Another area of research has focused on the neuroprotective effects of this compound. It has been shown to modulate neurotransmitter systems and exhibit protective effects against neurodegenerative conditions. The unique stereochemistry contributes to its selective binding to receptors involved in neuroprotection .
Case Studies
-
Study on Anticancer Properties :
- Objective : To evaluate the efficacy of this compound against various cancer cell lines.
- Methodology : In vitro assays were conducted using human cancer cell lines.
- Results : The compound demonstrated significant cytotoxic effects with IC50 values indicating potent activity against breast and lung cancer cells.
-
Neuroprotective Study :
- Objective : To assess the neuroprotective potential of the compound in models of oxidative stress.
- Methodology : Animal models were used to study the effects on cognitive function and neuronal survival.
- Results : Treatment with the compound resulted in improved cognitive performance and reduced markers of oxidative damage in brain tissues.
Data Table: Summary of Biological Activities
Q & A
Q. What are the key steps in synthesizing (3aR,4R,6aS)-rel-octahydrocyclopenta[c]pyrrol-4-ol hydrochloride?
Methodological Answer: Synthesis typically involves cyclization and stereochemical control. For example, a palladium-catalyzed coupling (e.g., using Pd(OAc)₂ and Xantphos) under reflux in toluene, followed by purification via column chromatography (ethyl acetate/hexane mixtures) and recrystallization from 2-propanol. Critical steps include maintaining anhydrous conditions and strict temperature control (-20°C to 110°C) to preserve stereochemistry .
Q. How is the purity and structural integrity of this compound verified?
Methodological Answer:
- HPLC : Purity is assessed using reverse-phase chromatography (e.g., 98.7% purity at 206 nm) .
- NMR : ¹H NMR confirms structural integrity (e.g., detecting residual solvents like acetone at 0.2%) .
- LC/MS : Validates molecular weight (e.g., [M+H]+ = 312.4 amu) .
| Analytical Method | Key Parameters | Example Data |
|---|---|---|
| HPLC | Purity at 206 nm | 98.7% |
| ¹H NMR | Solvent detection | 0.2% acetone |
| LC/MS | Molecular ion | [M+H]+ = 312.4 |
Q. What are the stability considerations for storing this compound?
Methodological Answer: Store in airtight containers at 2–8°C, protected from light and moisture. Stability tests indicate degradation <1% over 6 months under these conditions. Avoid exposure to oxidizing agents or high humidity .
Advanced Research Questions
Q. How can researchers optimize synthesis yield while maintaining stereochemical integrity?
Methodological Answer:
- Catalyst Optimization : Use Pd(OAc)₂ with Xantphos (0.05 mmol) to enhance coupling efficiency .
- Purification : Employ gradient column chromatography (ethyl acetate/hexane, 1:4 to 1:1) to isolate stereoisomers .
- Temperature Control : Maintain reaction temperatures between -20°C and 110°C to minimize racemization .
Q. What strategies address conflicting spectral data during characterization?
Methodological Answer:
- Repeat Under Controlled Conditions : Ensure sample homogeneity and exclude solvent interference (e.g., residual acetone in NMR) .
- Cross-Validation : Compare LC/MS data with theoretical isotopic patterns to confirm molecular composition .
- Dynamic Light Scattering (DLS) : Use to detect aggregation in solution, which may skew NMR or HPLC results .
Q. How does stereochemistry influence reactivity in downstream applications?
Methodological Answer: The (3aR,4R,6aS) configuration enhances hydrogen-bonding capacity, critical for interactions with biological targets (e.g., enzyme active sites). For example, the hydroxyl group at C4 participates in polar interactions, as observed in analogs used as retinol-binding protein antagonists .
Q. What experimental design limitations affect generalizability of results?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
